

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Butyrate Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium **butyrate**, a short-chain fatty acid produced by the gut microbiota, is a key modulator of the host immune system. It exerts its effects primarily as a histone deacetylase (HDAC) inhibitor and by activating specific G-protein-coupled receptors (GPCRs), influencing a wide range of immune cell functions.[1][2][3] Flow cytometry is an indispensable tool for dissecting the nuanced effects of **butyrate** on various immune cell populations. These application notes provide detailed protocols and expected outcomes for the analysis of dendritic cells (DCs), macrophages, and T cells treated with **butyrate**.

Effects of Butyrate on Immune Cell Phenotypes

Butyrate treatment leads to significant changes in the surface marker expression and functional profiles of key immune cells. The following tables summarize the quantitative changes observed in flow cytometry-based studies.

Dendritic Cell (DC) Maturation and Function

Butyrate generally inhibits the differentiation and maturation of monocyte-derived DCs.[4][5] This is characterized by the sustained expression of monocyte markers like CD14 and a reduction in the expression of maturation and co-stimulatory molecules.[4][5]



Table 1: Effect of **Butyrate** on Human Monocyte-Derived DC Surface Marker Expression[4]

Marker	Treatment	Mean Percentage Positive Cells (± SEM)
CD83	TNF-α + PGE2	49.4 ± 1.2%
TNF-α + PGE2 + Butyrate	32.6 ± 0.9%	
CD86	TNF-α + PGE2	26.3 ± 1.9%
TNF-α + PGE2 + Butyrate	35.4 ± 1.8%	
HLA-DR	TNF-α + PGE2	50.2 ± 2.3%
TNF-α + PGE2 + Butyrate	45.9 ± 2.3%	

Data from studies on human monocyte-derived dendritic cells.

Furthermore, **butyrate** treatment of bone marrow-derived DCs (BM-DCs) stimulated with LPS has been shown to diminish the expression of CD40, CD80, and CD86.[6] Functionally, **butyrate**-treated DCs exhibit a decreased capacity to produce IL-12 and an increased production of IL-23.[6]

Macrophage Polarization

Butyrate can modulate macrophage polarization, generally promoting an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype.[7]

Table 2: Effect of **Butyrate** on Rat Macrophage (RMa-bm) Polarization Markers[7]



Marker	Treatment Group	Percentage of Positive Cells
CD86 (M1 marker)	LPS	Increased
LPS + Butyrate	Decreased	
CD80 (M1 marker)	LPS	Increased
LPS + Butyrate	Decreased	
CD64 (M1 marker)	LPS	Increased
LPS + Butyrate	Decreased	
CD16/32 (M1 marker)	LPS	Increased
LPS + Butyrate	Decreased	
CD206 (M2 marker)	IL-4	Increased
IL-4 + Butyrate	Increased	
CD163 (M2 marker)	IL-4	Increased
IL-4 + Butyrate	Increased	

Data derived from experiments on rat macrophages.

T Cell Differentiation and Function

Butyrate has a profound impact on T cell differentiation, notably promoting the generation of regulatory T cells (Tregs) while modulating the balance of T helper (Th) subsets.[1][8][9]

Table 3: Effect of Butyrate on T Cell Subsets



T Cell Subset	Effect of Butyrate	Key Markers for Flow Cytometry
Regulatory T cells (Tregs)	Promotes differentiation and expansion.[1][8][9]	CD4, CD25, Foxp3
Th1 cells	Can be suppressed or induced depending on concentration and context.[9][10]	CD4, IFN-y
Th17 cells	Generally suppressed.[10][11] [12]	CD4, IL-17A
Cytotoxic T Lymphocytes (CTLs)	Promotes IFN-y and granzyme B expression.[12]	CD8, IFN-y, Granzyme B

Experimental Protocols

The following are detailed protocols for the treatment of immune cells with **butyrate** and their subsequent analysis by flow cytometry.

Protocol 1: In Vitro Butyrate Treatment of Immune Cells

This protocol provides a general framework for treating isolated immune cells with sodium butyrate.

Materials:

- Sodium Butyrate (Sigma-Aldrich, or equivalent)
- Complete RPMI-1640 or DMEM media (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- Isolated immune cells (e.g., PBMCs, purified T cells, monocyte-derived DCs, or bone marrow-derived macrophages)
- Cell culture plates (6, 12, or 24-well)
- CO2 incubator (37°C, 5% CO2)



Procedure:

- Prepare a stock solution of sodium butyrate (e.g., 1M in sterile water or PBS) and filtersterilize.
- Seed isolated immune cells in appropriate cell culture plates at a desired density (e.g., 1 x 10⁶ cells/mL).
- If applicable, stimulate the cells with appropriate stimuli (e.g., LPS for DCs and macrophages, anti-CD3/CD28 for T cells).
- Add sodium butyrate to the cell cultures at the desired final concentration. Concentrations typically range from 0.1 mM to 5 mM, with common concentrations being 0.5 mM and 1 mM.
 [6][7][11]
- Incubate the cells for the desired period. Incubation times can range from 18 hours to 5 days, depending on the cell type and the specific effects being studied.[6][11]
- Harvest the cells for flow cytometry analysis.

Protocol 2: Flow Cytometry Staining for Surface Markers

This protocol is for staining cell surface markers on **butyrate**-treated cells.

Materials:

- FACS buffer (PBS with 1-2% BSA or FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against markers of interest
- Fc block (e.g., anti-CD16/32)
- 96-well V-bottom plates
- Flow cytometer

Procedure:

• Harvest the **butyrate**-treated and control cells and transfer them to a 96-well V-bottom plate.



- Wash the cells twice with ice-cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
- Resuspend the cells in Fc block (diluted in FACS buffer) and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.[6]
- Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
- Incubate for 30 minutes on ice in the dark.
- · Wash the cells twice with FACS buffer.
- Resuspend the cells in 200-300 μL of FACS buffer. For viability, a viability dye can be added before acquisition.
- Acquire the samples on a flow cytometer.

Protocol 3: Intracellular Staining for Cytokines and Transcription Factors

This protocol is for the intracellular staining of cytokines (e.g., IFN-y, IL-17A, IL-10) and transcription factors (e.g., Foxp3).

Materials:

- · All materials from Protocol 2
- Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation/Permeabilization buffer kit (e.g., from eBioscience or BD Biosciences)
- Fluorochrome-conjugated intracellular antibodies

Procedure:

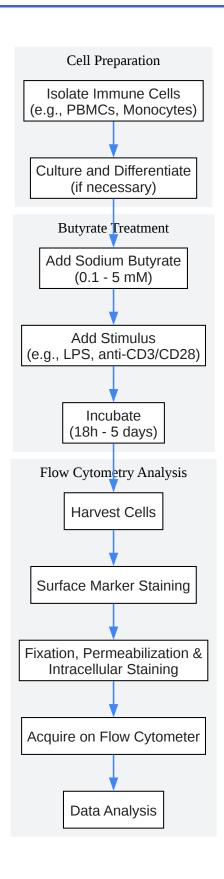
For cytokine staining, restimulate the cells with a cell stimulation cocktail in the presence of a
protein transport inhibitor for 4-6 hours before harvesting.[13]



- Perform surface staining as described in Protocol 2.
- After the final wash of the surface staining, resuspend the cells in a fixation buffer and incubate for 20-30 minutes at room temperature or 4°C, protected from light.
- · Wash the cells twice with permeabilization buffer.
- Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated intracellular antibodies.
- Incubate for 30-45 minutes at room temperature or 4°C, protected from light.
- · Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer.
- Acquire the samples on a flow cytometer.

Visualizations Experimental Workflow



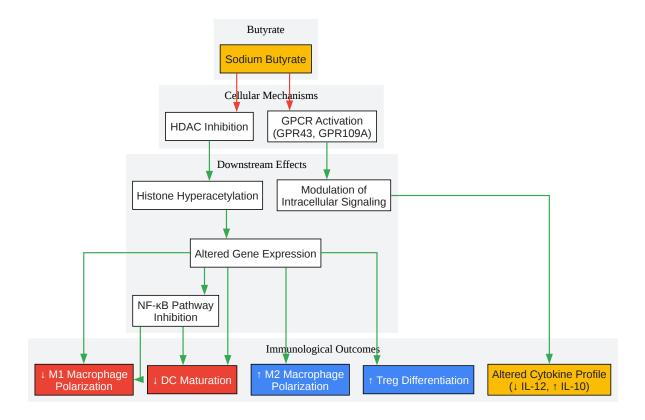


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Caption: Experimental workflow for flow cytometry analysis of **butyrate**-treated immune cells.



Butyrate Signaling Pathways in Immune Cells



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Caption: Key signaling pathways activated by **butyrate** in immune cells.



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